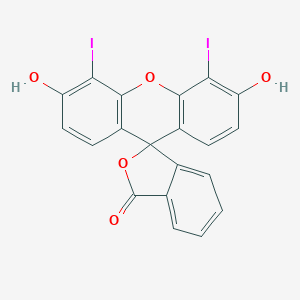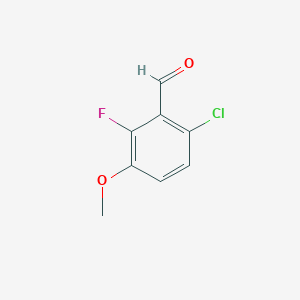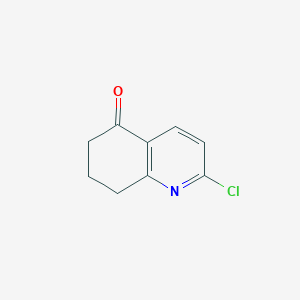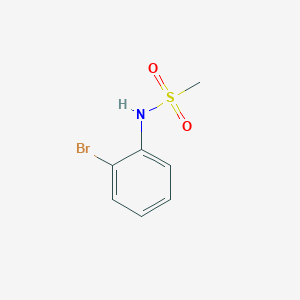
3,7,8-Tri-O-methylellagic acid 4-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,8-Tri-O-methylellagic acid 4-glucoside, also known as TMG, is a naturally occurring compound found in various fruits and vegetables. It belongs to the class of ellagitannins, which are polyphenolic compounds that possess antioxidant and anti-inflammatory properties. TMG has gained attention in recent years due to its potential health benefits and its use in scientific research.
Wirkmechanismus
The mechanism of action of 3,7,8-Tri-O-methylellagic acid 4-glucoside is not fully understood, but it is believed to act through several pathways. It has been shown to scavenge free radicals and inhibit oxidative stress, which can damage cells and contribute to the development of various diseases. 3,7,8-Tri-O-methylellagic acid 4-glucoside has also been found to modulate various signaling pathways involved in inflammation and cell proliferation.
Biochemische Und Physiologische Effekte
3,7,8-Tri-O-methylellagic acid 4-glucoside has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may help to prevent or treat various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 3,7,8-Tri-O-methylellagic acid 4-glucoside has also been found to improve insulin sensitivity and glucose metabolism, which may be beneficial for individuals with diabetes or metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,7,8-Tri-O-methylellagic acid 4-glucoside in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. 3,7,8-Tri-O-methylellagic acid 4-glucoside is also relatively easy to obtain and can be synthesized or isolated from a variety of sources. However, one limitation of using 3,7,8-Tri-O-methylellagic acid 4-glucoside in lab experiments is its variability in purity and composition, which may affect its efficacy and reproducibility.
Zukünftige Richtungen
There are several future directions for research on 3,7,8-Tri-O-methylellagic acid 4-glucoside. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and metabolic disorders. Further studies are needed to elucidate the mechanisms of action of 3,7,8-Tri-O-methylellagic acid 4-glucoside and to determine its optimal dosage and administration. Additionally, research on the safety and efficacy of 3,7,8-Tri-O-methylellagic acid 4-glucoside in humans is needed to determine its potential as a clinical intervention.
Synthesemethoden
3,7,8-Tri-O-methylellagic acid 4-glucoside can be synthesized through the hydrolysis of ellagitannins, which are present in pomegranate, strawberry, raspberry, and other fruits. The hydrolysis process involves the use of enzymes or acids to break down the ellagitannins into their constituent parts, including 3,7,8-Tri-O-methylellagic acid 4-glucoside. Alternatively, 3,7,8-Tri-O-methylellagic acid 4-glucoside can be isolated directly from fruits and vegetables using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3,7,8-Tri-O-methylellagic acid 4-glucoside has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to possess antioxidant and anti-inflammatory properties, which may help to prevent or treat various diseases. 3,7,8-Tri-O-methylellagic acid 4-glucoside has also been investigated for its potential anti-cancer effects, as it has been found to inhibit the growth of cancer cells in vitro and in animal models.
Eigenschaften
CAS-Nummer |
114942-09-5 |
|---|---|
Produktname |
3,7,8-Tri-O-methylellagic acid 4-glucoside |
Molekularformel |
C23H22O13 |
Molekulargewicht |
506.4 g/mol |
IUPAC-Name |
5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C23H22O13/c1-30-9-4-7-12-13-8(33-21(28)14(12)19(9)32-3)5-10(31-2)20(15(13)22(29)34-7)36-23-18(27)17(26)16(25)11(6-24)35-23/h4-5,11,16-18,23-27H,6H2,1-3H3/t11-,16-,17+,18-,23+/m1/s1 |
InChI-Schlüssel |
GTSLCJJADQBPEM-WBKKLFQOSA-N |
Isomerische SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC2=O)OC |
SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
Kanonische SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
Andere CAS-Nummern |
114942-09-5 |
Synonyme |
3,7,8-tri-O-methylellagic acid 4-glucoside TMEAG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)